molecular formula C20H19N5O2S B2828519 1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1226432-89-8

1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2828519
CAS No.: 1226432-89-8
M. Wt: 393.47
InChI Key: ZXPJTTGEAORRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazinyl-thiazole core conjugated to a piperazine ring via a carbonyl group, which is further linked to a phenyl-ethanone moiety. The pyrazine ring may enhance electron-deficient character, influencing binding to enzymes or receptors.

Properties

IUPAC Name

1-[4-[4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-14(26)15-2-4-16(5-3-15)24-8-10-25(11-9-24)20(27)18-13-28-19(23-18)17-12-21-6-7-22-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPJTTGEAORRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex chemical structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4OS\text{C}_{18}\text{H}_{20}\text{N}_4\text{OS}

This structure features a pyrazinyl moiety linked to a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following sections detail its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Antiparasitic Activity : Some derivatives of thiazole compounds have demonstrated significant antiparasitic effects, suggesting that similar mechanisms may be at play in this compound .
  • Antimicrobial Properties : Thiazole derivatives have been studied for their antimicrobial properties against various pathogens, indicating a broad spectrum of activity that may be applicable to this compound .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound:

StudyModelEfficacyIC50 Value
Study 1Human breast cancer cell lineSignificant reduction in cell viability18 µM
Study 2Mycobacterium tuberculosisSelective inhibition with no toxicity towards non-target cellsIC50 2.32 µM
Study 3Parasitic infections (Trypanosoma brucei)Moderate activity observedNot specified

These findings suggest that the compound may serve as a lead for further drug development targeting cancer and infectious diseases.

Case Studies

  • Breast Cancer Treatment : In vitro studies demonstrated that the compound significantly inhibited PARP activity, leading to enhanced apoptosis in estrogen receptor-positive breast cancer cells. This positions it as a potential therapeutic agent in oncology .
  • Antimycobacterial Activity : A study highlighted the selective inhibition of Mycobacterium tuberculosis by thiazole derivatives, with minimal toxicity towards human cells. This suggests the potential application of similar compounds in treating tuberculosis .
  • Antiparasitic Effects : Research on thiazole derivatives has shown promising results against parasitic infections, indicating that this compound could be beneficial in developing new antiparasitic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogues and their biological activities:

Compound Name / Class Structural Features Biological Activity Key Findings Reference
Biphenyl-aryl piperazine ethanones (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) Biphenyl, aryl piperazine, acetyl linkage Antipsychotic (anti-dopaminergic, anti-serotonergic) Lower catalepsy induction; QPlogBB and electron affinity (EA) critical for activity
Tetrazole-thioethanones (e.g., compounds 7a–x in ) Sulfonyl piperazine, tetrazole-thio, substituted phenyl Antiproliferative (preliminary screening) Moderate activity against cancer cell lines; substituents influence potency
Pyridine-based ethanones (e.g., (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone) Pyridine, trifluoromethylphenyl, piperazine Antiparasitic (CYP51 inhibition) Comparable efficacy to posaconazole against Trypanosoma cruzi
Piperazinyl ethanone azo dyes (e.g., APEHQ in ) Piperazine, azo-linked 8-hydroxyquinoline Antifungal Metal complexes enhance activity; ligand alone shows moderate inhibition

Physicochemical and Pharmacokinetic Differences

  • Trifluoromethyl groups in pyridine-based analogues () increase lipophilicity, favoring membrane permeability .
  • Metabolic Stability :

    • Tetrazole-thio derivatives () may exhibit improved metabolic stability due to sulfur-containing heterocycles, whereas the target compound’s pyrazine-thiazole could undergo oxidative metabolism .
  • Electron Affinity (EA): QSAR models for biphenyl-aryl piperazines () highlight EA as a predictor of antidopaminergic activity.

Key Research Findings and Implications

  • Antipsychotic Potential: Biphenyl-aryl piperazines () demonstrate that electron-withdrawing substituents (e.g., methoxy, dichlorophenyl) reduce catalepsy, a model for optimizing the target compound’s safety profile .
  • Antiproliferative Activity : Sulfonyl piperazine derivatives () suggest that bulky substituents (e.g., trifluoromethyl) enhance cytotoxicity, guiding structural modifications .
  • Enzyme Inhibition : Pyridine-based CYP51 inhibitors () validate the role of heteroaromatic rings in targeting parasitic enzymes, supporting the pyrazine-thiazole scaffold’s utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.